molecular formula C17H19BrN2O5S B412677 2-(Ethylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-45-5

2-(Ethylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B412677
CAS No.: 295344-45-5
M. Wt: 443.3g/mol
InChI Key: UUHWNGLEKGNGRU-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a bromine atom, and a pyrimidine ring

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the benzodioxole ring, followed by the introduction of the bromine atom. The pyrimidine ring is then constructed, and the final steps involve the formation of the carboxylate ester and the attachment of the ethylsulfanyl group. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, potentially altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and the pyrimidine ring are key structural features that contribute to its binding affinity and specificity. The ethylsulfanyl group may also play a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other benzodioxole-containing molecules and pyrimidine derivatives. Compared to these compounds, 2-(Ethylsulfanyl)ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both the benzodioxole and pyrimidine rings, as well as the ethylsulfanyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

295344-45-5

Molecular Formula

C17H19BrN2O5S

Molecular Weight

443.3g/mol

IUPAC Name

2-ethylsulfanylethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H19BrN2O5S/c1-3-26-5-4-23-16(21)14-9(2)19-17(22)20-15(14)10-6-12-13(7-11(10)18)25-8-24-12/h6-7,15H,3-5,8H2,1-2H3,(H2,19,20,22)

InChI Key

UUHWNGLEKGNGRU-UHFFFAOYSA-N

SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2Br)OCO3)C

Canonical SMILES

CCSCCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2Br)OCO3)C

Origin of Product

United States

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